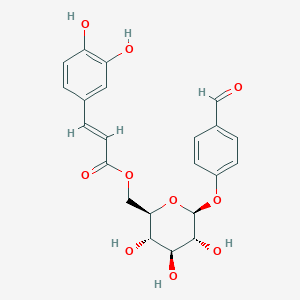
Nandinaside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This bioactive molecule exhibits various pharmacological activities, including anti-inflammatory and antioxidant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nandinaside A is typically extracted from the Nandina domestica plant. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature, but it is known that the compound can be isolated using standard phytochemical techniques.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from Nandina domestica, followed by purification processes to ensure the compound’s purity and quality. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common in the purification of natural compounds.
Análisis De Reacciones Químicas
Types of Reactions: Nandinaside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Nandinaside A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reference compound in phytochemical studies to identify and characterize similar compounds in other plants.
Biology: The compound’s anti-inflammatory and antioxidant properties make it a valuable tool in biological research, particularly in studies related to cellular oxidative stress and inflammation.
Medicine: this compound has potential therapeutic applications due to its pharmacological activities.
Industry: The compound’s antioxidant properties make it a potential additive in the food and cosmetic industries to enhance product stability and shelf life.
Mecanismo De Acción
Nandinaside A is unique due to its specific structure and pharmacological properties. Similar compounds include other phenolic compounds and flavonoids found in various plants. These compounds share some pharmacological activities, such as antioxidant and anti-inflammatory properties, but differ in their specific molecular structures and mechanisms of action .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C22H22O10 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-6-(4-formylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H22O10/c23-10-13-1-5-14(6-2-13)31-22-21(29)20(28)19(27)17(32-22)11-30-18(26)8-4-12-3-7-15(24)16(25)9-12/h1-10,17,19-22,24-25,27-29H,11H2/b8-4+/t17-,19-,20+,21-,22-/m1/s1 |
Clave InChI |
JSCNSFRBLSDDTO-VMNLSUCYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)


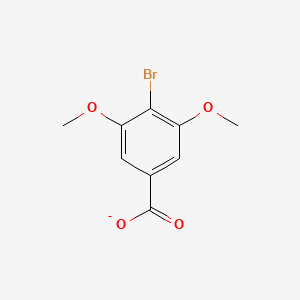
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
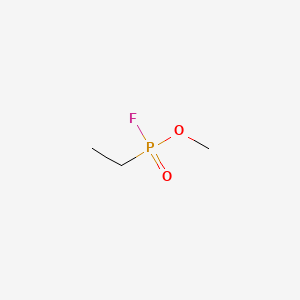
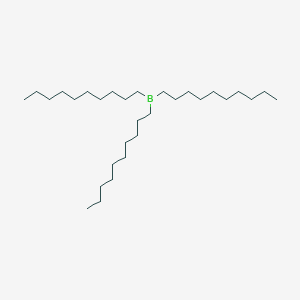
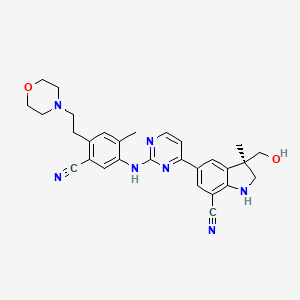
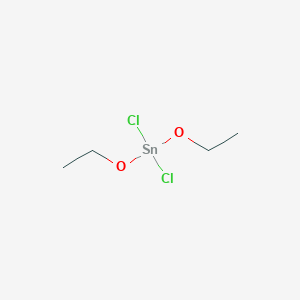
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
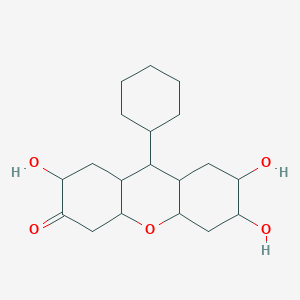
![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)


